molecular formula C15H16N4O B8295961 (4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine

(4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine

Cat. No.: B8295961
M. Wt: 268.31 g/mol
InChI Key: HHQSUOJASIIXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-(4-propan-2-yloxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C15H16N4O/c1-10(2)20-13-5-3-12(4-6-13)18-15-17-9-11-7-8-16-14(11)19-15/h3-10H,1-2H3,(H2,16,17,18,19)

InChI Key

HHQSUOJASIIXLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=NC=C3C=CNC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (700 mg, 4.33 mmol) in BuOH (10 mL) is added 4-isopropoxyaniline (1.31 g, 8.66 mmol) and concentrated aqueous HCl (37%, 1.28 mL, 13.0 mmol). The reaction mixture is heated to 140° C. for 24 h, cooled to rt, and concentrated under reduce pressure. The residue is dissolved in EtOAc and the organic layer is washed with saturated aqueous Na2CO3 solution (2×). The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue solid residue is triturated with hexane to yield the title compound as an off-white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Two

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